molecular formula C15H11ClFNO B5849918 (2E)-N-(3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide

(2E)-N-(3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide

Cat. No.: B5849918
M. Wt: 275.70 g/mol
InChI Key: GWRDIAZYNLRQHH-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

(E)-N-(3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO/c16-13-10-12(7-8-14(13)17)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRDIAZYNLRQHH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2E)-N-(3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide typically involves the reaction of 3-chloro-4-fluoroaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

(2E)-N-(3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using reagents such as sodium methoxide or potassium tert-butoxide. This leads to the formation of substituted derivatives with different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

(2E)-N-(3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents.

    Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers are investigating its efficacy in treating various diseases, including cancer and inflammatory conditions.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2E)-N-(3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may act as an inhibitor of tyrosine kinases, which are enzymes involved in cell signaling and growth. By inhibiting these enzymes, the compound can potentially disrupt the proliferation of cancer cells and other pathological processes.

Comparison with Similar Compounds

(2E)-N-(3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but may have different substituents on the aromatic rings, leading to variations in its chemical and biological properties.

    This compound: Another related compound with a similar core structure but different functional groups, which can result in distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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